MF-766

Description

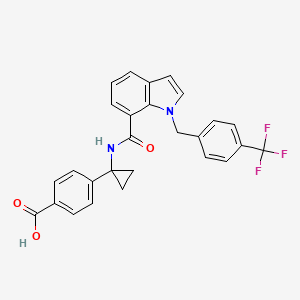

Structure

3D Structure

Properties

IUPAC Name |

4-[1-[[1-[[4-(trifluoromethyl)phenyl]methyl]indole-7-carbonyl]amino]cyclopropyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H21F3N2O3/c28-27(29,30)21-8-4-17(5-9-21)16-32-15-12-18-2-1-3-22(23(18)32)24(33)31-26(13-14-26)20-10-6-19(7-11-20)25(34)35/h1-12,15H,13-14,16H2,(H,31,33)(H,34,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWXAZFCPGFKANL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=C(C=C2)C(=O)O)NC(=O)C3=CC=CC4=C3N(C=C4)CC5=CC=C(C=C5)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H21F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1050656-06-8 | |

| Record name | MF-766 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1050656068 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MF-766 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86KF5VSV88 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unraveling the Immunomodulatory Power of MF-766 in the Tumor Microenvironment

A Technical Guide for Researchers and Drug Development Professionals

Core Topic: MF-766 Mechanism of Action in Cancer Cells

This in-depth technical guide explores the core mechanism of action of this compound, a potent and highly selective antagonist of the E-type prostanoid receptor 4 (EP4). Primarily, this compound functions as an immunomodulatory agent, reversing the immunosuppressive effects of prostaglandin (B15479496) E2 (PGE2) within the tumor microenvironment (TME). This guide provides a comprehensive overview of its signaling pathway, quantitative data from key experiments, and detailed experimental protocols to aid in the research and development of novel cancer immunotherapies.

Core Mechanism of Action: Reversing PGE2-Mediated Immunosuppression

This compound's anti-cancer activity is not derived from direct cytotoxicity to tumor cells but from its ability to block the interaction of PGE2 with the EP4 receptor on various immune cells.[1][2] PGE2, often overproduced by tumors, is a key driver of an immunosuppressive TME. By binding to the EP4 receptor, PGE2 triggers a signaling cascade that dampens the anti-tumor immune response. This compound effectively counteracts this by competitively inhibiting the EP4 receptor.[1]

The primary consequences of EP4 receptor blockade by this compound include:

-

Enhanced Anti-Tumor T-Cell and NK Cell Activity: this compound restores the production of crucial type 1 cytokines, such as interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α), by CD8+ T cells and Natural Killer (NK) cells, which are suppressed by PGE2.[1][2] This leads to increased immune-mediated killing of cancer cells.

-

Modulation of Myeloid Cells: The compound promotes the reprogramming of tumor-associated macrophages (TAMs) towards a pro-inflammatory M1-like phenotype and reduces the population of immunosuppressive myeloid-derived suppressor cells (MDSCs) in the TME.[1][2]

-

Increased Infiltration of Effector Immune Cells: Treatment with this compound leads to a higher influx of CD8+ T cells, NK cells, and conventional dendritic cells (cDCs) into the tumor.[1][2]

-

Synergistic Effects with Immune Checkpoint Inhibitors: this compound has demonstrated synergistic anti-tumor activity when used in combination with anti-PD-1 therapy, suggesting its potential to enhance the efficacy of existing immunotherapies.[1][3]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from preclinical studies.

Table 1: Receptor Binding and Functional Activity of this compound

| Parameter | Value | Species | Assay Conditions | Reference |

| Ki (Binding Affinity) | 0.23 nM | Not Specified | Not Specified | [4] |

| IC50 (Functional Antagonism) | 1.4 nM | Not Specified | Functional Assay | [4] |

| IC50 (Functional Antagonism) | 1.8 nM | Not Specified | Functional Assay in the presence of 10% Human Serum | [4] |

Table 2: In Vivo Anti-Tumor Efficacy of this compound

| Tumor Model | Treatment | Dosage and Administration | Tumor Growth Inhibition (%) | Reference |

| CT26 (Colon Carcinoma) | This compound | 30 mg/kg, oral gavage, once daily for 21 days | 49% | [4] |

| CT26 (Colon Carcinoma) | This compound + anti-PD-1 (mDX400) | This compound: 30 mg/kg, oral gavage, once daily for 21 days; anti-PD-1: 10 mg/kg, intraperitoneal, every 4 days for 4 doses | 89% | [4] |

| EMT6 (Mammary Carcinoma) | This compound + anti-PD-1 (mDX400) | This compound: 30 mg/kg, oral gavage, once daily for 21 days; anti-PD-1: 10 mg/kg, intraperitoneal, every 4 days for 4 doses | 66% | [4] |

| 4T1 (Mammary Carcinoma) | This compound + anti-PD-1 (mDX400) | This compound: 30 mg/kg, oral gavage, once daily for 21 days; anti-PD-1: 10 mg/kg, intraperitoneal, every 4 days for 4 doses | 40% | [4] |

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action Signaling Pathway

Caption: Mechanism of this compound in reversing PGE2-mediated immunosuppression.

Experimental Workflow for In Vitro Cytokine Production Assay

Caption: Workflow for assessing this compound's effect on cytokine production.

Experimental Workflow for In Vivo Syngeneic Mouse Model Study

Caption: Workflow for evaluating the in vivo efficacy of this compound.

Detailed Experimental Protocols

In Vitro Cytokine Production Assay in Human NK Cells

This protocol is adapted from the methodology described by Wang et al. (2021).[1]

-

Cell Isolation: Isolate human Natural Killer (NK) cells from peripheral blood mononuclear cells (PBMCs) of healthy donors using standard cell separation techniques.

-

Cell Culture: Culture the purified NK cells in a complete cell culture medium.

-

Pre-treatment with this compound: Pre-treat the NK cells with varying concentrations of this compound (e.g., 0.01-10 µM) or a vehicle control for 1 hour at 37°C.

-

Stimulation: Stimulate the NK cells with 50 ng/mL of human Interleukin-2 (IL-2) in the presence or absence of Prostaglandin E2 (PGE2) to induce cytokine production.

-

Incubation: Incubate the cells for 18-24 hours at 37°C in a humidified incubator with 5% CO2.

-

Supernatant Collection: After incubation, centrifuge the cell plates and carefully collect the culture supernatants.

-

Cytokine Measurement: Measure the concentration of Interferon-gamma (IFN-γ) in the supernatants using a Meso Scale Discovery (MSD) kit, following the manufacturer's instructions.

-

Cell Viability Assessment: Concurrently, assess NK cell viability under all treatment conditions to ensure that the observed effects on cytokine production are not due to cytotoxicity.

In Vitro TNF-α Production Assay in THP-1 Cells and Whole Blood

This protocol is based on the methodology described by Wang et al. (2021).[1]

-

Cell Culture (THP-1): Culture human THP-1 monocytic cells in appropriate cell culture medium.

-

Whole Blood Collection: Collect fresh human whole blood from healthy donors in sodium heparin vacutainers.

-

Pre-treatment with this compound: Pre-treat the THP-1 cells or whole blood samples with this compound for 1 hour.

-

Stimulation: Stimulate TNF-α production by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL, with or without the presence of PGE2.

-

Incubation: Incubate the samples for 18 to 20 hours.

-

Supernatant/Plasma Collection: After incubation, centrifuge the samples and collect the supernatant (from THP-1 cells) or plasma (from whole blood).

-

TNF-α Measurement: Determine the concentration of TNF-α in the collected samples using a Meso Scale Discovery (MSD) kit according to the manufacturer's protocol.

In Vivo Syngeneic Mouse Model Efficacy Study

This protocol is adapted from the methodology described by Wang et al. (2021).[1]

-

Animal Models: Use female BALB/c mice for CT26 (colon carcinoma) and 4T1 (mammary carcinoma) tumor models, and female C57BL/6 mice for the EMT6 (mammary carcinoma) model.

-

Tumor Cell Implantation: Subcutaneously inject 0.5 x 10^6 CT26 or EMT6 cells, or 0.3 x 10^6 4T1 cells into the lower right flank of the mice.

-

Tumor Growth Monitoring: Monitor tumor growth regularly. Initiate treatment when the average tumor volume reaches approximately 100 mm³ (range: 75-125 mm³).

-

Treatment Groups: Randomize mice into treatment groups:

-

Vehicle control

-

This compound alone

-

Anti-PD-1 antibody alone

-

This compound and anti-PD-1 antibody combination

-

-

Drug Administration:

-

Administer this compound at a dose of 30 mg/kg (or vehicle control) orally via gavage, once daily for 21 consecutive days.

-

Administer the anti-PD-1 antibody (mDX400) or its isotype control intraperitoneally at a dose of 10 mg/kg, every 4 days for a total of 4 doses.

-

-

Tumor Volume Measurement: Measure tumor dimensions with calipers and calculate tumor volume using the formula: 0.5 × length × width².

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis, such as flow cytometry to determine the infiltration of various immune cell populations (CD8+ T cells, NK cells, MDSCs, etc.). Calculate Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.

Conclusion

This compound is a promising immuno-oncology agent that targets the immunosuppressive PGE2-EP4 signaling axis. Its mechanism of action is centered on reinvigorating the body's own anti-tumor immune response by enhancing the function of effector immune cells and remodeling the tumor microenvironment to be more pro-inflammatory. The preclinical data strongly support its potential for use in combination with other immunotherapies, such as immune checkpoint inhibitors, to improve clinical outcomes for cancer patients. The experimental protocols and data presented in this guide provide a solid foundation for further research and development of this compound and other EP4 antagonists in the field of oncology.

References

- 1. Combination of EP4 antagonist this compound and anti-PD-1 promotes anti-tumor efficacy by modulating both lymphocytes and myeloid cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Combination of EP4 antagonist this compound and anti-PD-1 promotes anti-tumor efficacy by modulating both lymphocytes and myeloid cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Blockade of EP4 by ASP7657 Modulates Myeloid Cell Differentiation In Vivo and Enhances the Antitumor Effect of Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

MF-766 and prostaglandin E2 pathway interactions

An In-Depth Technical Guide on the Interactions of MF-766 and the Prostaglandin (B15479496) E2 Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin E2 (PGE2), a principal metabolite of the arachidonic acid pathway, is a key mediator of inflammation and has been shown to play a significant role in tumorigenesis and immune evasion.[1][2][3][4] Its biological effects are exerted through four distinct G-protein-coupled receptors (GPCRs): EP1, EP2, EP3, and EP4.[5][6] The EP4 receptor, in particular, has been identified as a critical transducer of PGE2-mediated immune suppression within the tumor microenvironment (TME).[1][7]

This compound is a highly potent, selective, and orally bioavailable small-molecule antagonist of the EP4 receptor.[8] By specifically targeting the PGE2-EP4 signaling axis, this compound offers a promising therapeutic strategy to counteract immune suppression in cancer and other inflammatory diseases, distinguishing it from broader-acting agents like nonsteroidal anti-inflammatory drugs (NSAIDs) that inhibit cyclooxygenase (COX) enzymes.[1][2][4] This guide provides a detailed overview of the core interactions between this compound and the PGE2 pathway, presenting key quantitative data, experimental methodologies, and visual representations of the underlying mechanisms.

The Prostaglandin E2 Synthesis and Signaling Pathway

The biosynthesis of PGE2 is a multi-step enzymatic process. It begins with the release of arachidonic acid from membrane phospholipids (B1166683) by phospholipase A2 (PLA2).[5][9] Cyclooxygenase enzymes (COX-1 and COX-2) then convert arachidonic acid into the unstable intermediate prostaglandin H2 (PGH2).[3][5][6] Finally, specific prostaglandin E synthases (PGES) catalyze the conversion of PGH2 into the final product, PGE2.[3][5][9]

Once synthesized, PGE2 exerts its effects by binding to its four receptor subtypes (EP1-4), each coupled to distinct intracellular signaling pathways.[5][9] The EP2 and EP4 receptors are coupled to the Gαs protein, which stimulates adenylyl cyclase (AC), leading to increased cyclic AMP (cAMP) and activation of Protein Kinase A (PKA).[6][9][10][11] This EP4-cAMP-PKA axis is primarily responsible for the immunosuppressive functions of PGE2.[11][12][13] In contrast, the EP1 receptor is linked to the Gαq protein, initiating calcium mobilization, while the EP3 receptor couples to Gαi to inhibit cAMP production.[6][9]

Mechanism of Action: this compound

This compound functions as a competitive antagonist, selectively binding to the EP4 receptor and blocking the binding of its natural ligand, PGE2.[8] This direct inhibition prevents the activation of the downstream Gαs-cAMP-PKA signaling cascade, thereby neutralizing the immunosuppressive effects mediated by the PGE2-EP4 axis.[1][4] This blockade restores the function of key immune cells, such as T cells and Natural Killer (NK) cells, and modulates the activity of myeloid cells within the tumor microenvironment.[1][2][4]

Quantitative Data

The potency and efficacy of this compound have been characterized through various in vitro and in vivo studies.

Table 1: In Vitro Potency and Selectivity of this compound

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Ki | 0.23 nM | EP4 Receptor Binding Assay | [8] |

| IC50 | 1.4 nM | Functional Antagonist Assay | [8] |

| IC50 | 1.8 nM | Functional Assay in 10% Human Serum |[8] |

Table 2: In Vivo Anti-Tumor Efficacy of this compound (30 mg/kg, oral gavage)

| Tumor Model | Treatment | Tumor Growth Inhibition (TGI%) | Reference |

|---|---|---|---|

| CT26 | This compound Monotherapy | 49% | [8] |

| CT26 | This compound + anti-PD-1 | 89% | [8] |

| EMT6 | This compound + anti-PD-1 | 66% | [8] |

| 4T1 | this compound + anti-PD-1 | 40% |[8] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to characterize the activity of this compound.

In Vitro Cytokine Production Assays

-

Objective: To determine if this compound can reverse PGE2-mediated suppression of cytokine production in immune cells.

-

Protocol (IFN-γ Secretion in NK Cells):

-

Isolate human Natural Killer (NK) cells.

-

Pre-treat NK cells with this compound (at concentrations ranging from 0.01 to 10 μM) for 1 hour.[8]

-

Stimulate the cells with 50 ng/mL of Interleukin-2 (IL-2) in the presence or absence of 0.33 μM PGE2.[8]

-

Incubate for 18 hours.[8]

-

Measure the concentration of Interferon-gamma (IFN-γ) in the cell culture supernatant using an appropriate immunoassay (e.g., ELISA).

-

-

Protocol (TNF-α Production in Myeloid Cells):

-

Culture human THP-1 monocyte cells.

-

Pre-treat cells with this compound.

-

Stimulate the cells with lipopolysaccharide (LPS) in the presence of PGE2 to induce TNF-α production while simultaneously suppressing it with PGE2.[1]

-

Measure Tumor Necrosis Factor-alpha (TNF-α) levels in the supernatant to assess the reversal of PGE2's inhibitory effect.[1]

-

In Vivo Syngeneic Tumor Models

-

Objective: To evaluate the anti-tumor activity of this compound alone and in combination with other immunotherapies in a setting with a competent immune system.

-

Protocol:

-

Implant tumor cells (e.g., CT26, EMT6, or 4T1) into immunocompetent mice.

-

Once tumors are established, randomize mice into treatment groups (e.g., vehicle, this compound, anti-PD-1 antibody, combination).

-

Administer this compound via oral gavage, typically at a dose of 30 mg/kg once daily for a specified period (e.g., 21 days).[8]

-

Monitor tumor volume regularly using caliper measurements.

-

At the end of the study, calculate the Tumor Growth Inhibition (TGI) percentage.

-

Tumors and spleens may be harvested for further analysis, such as flow cytometry, to assess changes in immune cell populations (e.g., CD8+ T cells, NK cells, MDSCs).[1][2][4]

-

Human Primary Tumor Histoculture Assays

-

Objective: To assess the activity of this compound in a translational model that preserves the native tumor microenvironment.

-

Protocol:

-

Obtain fresh, surgically resected human primary tumor specimens.[1]

-

Culture small fragments of the tumor tissue (histoculture).

-

Collect supernatants at various time points (e.g., 24 and 48 hours) to measure the endogenous levels of PGE2 produced by the tumor.[1]

-

Treat the histocultures with this compound, with or without other agents like anti-CD3 antibodies (to stimulate T cells) or pembrolizumab.[1][2][4]

-

Analyze the culture supernatants for key Th1 cytokines such as IFN-γ, IL-2, and TNF-α to determine if this compound can enhance anti-tumor immune responses.[1][2][4]

-

Conclusion

This compound is a potent and selective EP4 receptor antagonist that effectively disrupts the immunosuppressive PGE2 signaling pathway. By blocking the EP4 receptor, this compound restores the function of critical anti-tumor immune cells and remodels the tumor microenvironment to be less hospitable for cancer growth. The quantitative data demonstrates its high potency in vitro and significant anti-tumor efficacy in vivo, particularly in combination with checkpoint inhibitors like anti-PD-1.[1][8] The detailed experimental protocols provide a framework for further investigation into the therapeutic potential of targeting the PGE2-EP4 axis. This targeted approach represents a promising strategy in immuno-oncology and for the treatment of inflammatory conditions driven by elevated PGE2 levels.

References

- 1. Combination of EP4 antagonist this compound and anti-PD-1 promotes anti-tumor efficacy by modulating both lymphocytes and myeloid cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Combination of EP4 antagonist this compound and anti-PD-1 promotes anti-tumor efficacy by modulating both lymphocytes and myeloid cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Prostaglandin E2 synthesis and secretion: the role of PGE2 synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Prostaglandin E2 in neuroblastoma: Targeting synthesis or signaling? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. PGE2 Signaling Pathway - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]

- 10. researchgate.net [researchgate.net]

- 11. Prostaglandin E2 activates the mTORC1 pathway through an EP4/cAMP/PKA- and EP1/Ca2+-mediated mechanism in the human pancreatic carcinoma cell line PANC-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Prostaglandin E2-EP2/EP4 signaling induces the tumor-infiltrating Treg phenotype for tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Prostaglandin E2-Induced Immune Suppression via Cytotoxic T-Lymphocyte Antigen 4 in Paratuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Discovery and Synthesis of MF-766, a Potent and Selective EP4 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

MF-766 is a highly potent, selective, and orally active antagonist of the prostaglandin (B15479496) E2 (PGE2) receptor subtype 4 (EP4).[1] The EP4 receptor, a G-protein coupled receptor, is a key mediator of PGE2-induced immunosuppression and plays a significant role in the tumor microenvironment, inflammation, and pain pathways. This compound, chemically known as 4-[1-[([1-[4-(trifluoromethyl)benzyl]-1H-indol-7-yl]carbonyl)amino]cyclopropyl]benzoic acid, has demonstrated promising therapeutic potential in preclinical models of cancer and inflammation. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, including detailed experimental protocols and data.

Discovery

The discovery of this compound was the result of a medicinal chemistry effort aimed at identifying potent and selective EP4 antagonists with favorable pharmacokinetic properties. The N-benzyl indole (B1671886) scaffold was identified as a promising starting point, leading to the synthesis and evaluation of a series of derivatives. This compound emerged as a lead candidate due to its exceptional potency and selectivity for the EP4 receptor.

Chemical Synthesis

While the full, detailed synthesis of this compound is proprietary and often contained within patent literature, a general four-step synthesis starting from a methyl indolecarboxylate has been described. The following represents a plausible synthetic route based on available information and general organic chemistry principles.

Starting Material: Methyl 1H-indole-7-carboxylate

Step 1: N-Alkylation The indole nitrogen is alkylated with 4-(trifluoromethyl)benzyl bromide in the presence of a suitable base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF).

Step 2: Saponification The methyl ester is hydrolyzed to the corresponding carboxylic acid using a base like lithium hydroxide (B78521) in a mixture of tetrahydrofuran (B95107) (THF) and water.

Step 3: Amide Coupling The resulting carboxylic acid is coupled with a protected 1-aminocyclopropyl-4-benzoic acid derivative using a standard peptide coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), in the presence of a base like N,N-diisopropylethylamine (DIPEA) in a solvent such as DMF.

Step 4: Deprotection The protecting group on the benzoic acid is removed to yield the final product, this compound. The choice of protecting group and deprotection conditions would depend on the specific protecting group used.

Biological Activity and Data Presentation

This compound exhibits high affinity and functional antagonism at the human EP4 receptor. Its biological activity has been characterized in various in vitro and in vivo models.

| Parameter | Value | Cell Line/System | Reference |

| Ki | 0.23 nM | Human EP4 receptor | [1] |

| IC50 | 1.4 nM | Functional assay | [1] |

| IC50 (in 10% human serum) | 1.8 nM | Functional assay | [1] |

Table 1: In Vitro Potency of this compound

| Species | Dose (Oral Gavage) | Cmax (µM) | Tmax (h) | AUC0-t (µM*h) |

| Mouse | 30 mg/kg | 15.03 ± 4.37 | 0.5 | 57.55 ± 10.75 |

| Mouse | 100 mg/kg | 24.05 ± 6.01 | 0.5 | 255.10 ± 97.3 |

Table 2: Pharmacokinetic Parameters of this compound in Mice

| Tumor Model | Treatment | Tumor Growth Inhibition (%) |

| CT26 | This compound (30 mg/kg, daily) | 49 |

| CT26 | This compound (30 mg/kg, daily) + anti-PD-1 | 89 |

| EMT6 | This compound (30 mg/kg, daily) + anti-PD-1 | 66 |

| 4T1 | This compound (30 mg/kg, daily) + anti-PD-1 | 40 |

Table 3: In Vivo Antitumor Efficacy of this compound

Signaling Pathway

This compound exerts its effects by blocking the downstream signaling of the EP4 receptor. Upon binding of its natural ligand, PGE2, the EP4 receptor primarily couples to the Gs alpha subunit (Gαs) of the heterotrimeric G protein. This activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. Elevated cAMP in turn activates Protein Kinase A (PKA), which can then phosphorylate various downstream targets, including the transcription factor CREB (cAMP response element-binding protein), leading to the transcription of genes involved in inflammation and immunosuppression. The EP4 receptor can also couple to the Gi alpha subunit (Gαi), which can activate the PI3K/Akt signaling pathway. By blocking the initial binding of PGE2, this compound inhibits these downstream signaling cascades.

Caption: PGE2/EP4 Signaling Pathway and Inhibition by this compound.

Experimental Protocols

In Vitro TNF-α Production Assay in THP-1 Cells

This protocol details the methodology to assess the ability of this compound to reverse PGE2-mediated suppression of TNF-α production in the human monocytic cell line, THP-1.

Materials:

-

THP-1 cells

-

RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin

-

Lipopolysaccharide (LPS)

-

Prostaglandin E2 (PGE2)

-

This compound

-

Human TNF-α ELISA kit

-

96-well cell culture plates

Procedure:

-

Seed THP-1 cells in a 96-well plate at a density of 1 x 105 cells/well.

-

Pre-treat the cells with various concentrations of this compound (e.g., 0.01 to 10 µM) for 1 hour.

-

Add PGE2 to the wells at a final concentration of 0.33 µM.

-

Stimulate the cells with LPS at a final concentration of 1 µg/mL.

-

Incubate the plate for 18-20 hours at 37°C in a 5% CO2 incubator.

-

Centrifuge the plate to pellet the cells.

-

Collect the supernatant and measure the concentration of TNF-α using a human TNF-α ELISA kit according to the manufacturer's instructions.

Caption: Workflow for the in vitro TNF-α production assay.

In Vitro IFN-γ Secretion Assay in Human NK Cells

This protocol describes how to evaluate the effect of this compound on PGE2-suppressed IFN-γ secretion in human Natural Killer (NK) cells.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or isolated NK cells

-

RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin

-

Interleukin-2 (IL-2)

-

Prostaglandin E2 (PGE2)

-

This compound

-

Human IFN-γ ELISA kit

-

96-well cell culture plates

Procedure:

-

Isolate human NK cells from PBMCs using a negative selection kit.

-

Plate the NK cells in a 96-well plate at a density of 1 x 105 cells/well.

-

Pre-treat the cells with various concentrations of this compound (e.g., 0.01 to 10 µM) for 1 hour.

-

Add PGE2 to the wells at a final concentration of 0.33 µM.

-

Stimulate the cells with IL-2 at a final concentration of 50 ng/mL.

-

Incubate the plate for 18 hours at 37°C in a 5% CO2 incubator.

-

Centrifuge the plate and collect the supernatant.

-

Measure the concentration of IFN-γ using a human IFN-γ ELISA kit following the manufacturer's protocol.

References

In Vitro Characterization of MF-766: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro activity of MF-766, a potent and selective antagonist of the E-type prostanoid receptor 4 (EP4). This document details the biochemical and cellular characterization of this compound, presenting quantitative data, comprehensive experimental protocols, and visual representations of its mechanism of action.

Introduction to this compound

This compound is a small molecule inhibitor that selectively targets the EP4 receptor, a G protein-coupled receptor activated by prostaglandin (B15479496) E2 (PGE2).[1][2] The PGE2-EP4 signaling pathway is implicated in a variety of physiological and pathological processes, including inflammation, pain, and immunosuppression within the tumor microenvironment.[3][4] By blocking this pathway, this compound has shown potential as a therapeutic agent in oncology and inflammatory diseases.[1][5] This guide focuses on the in vitro studies that have defined the potency, selectivity, and functional effects of this compound.

Quantitative Data Summary

The in vitro activity of this compound has been quantified through various biochemical and cell-based assays. The following tables summarize the key potency and affinity metrics.

Table 1: Receptor Binding Affinity and Functional Potency of this compound

| Parameter | Value | Cell Line/System | Reference |

| Ki (Binding Affinity) | 0.23 nM | - | [1][2][5] |

| IC50 (Functional Antagonism) | 1.4 nM | HEK-293 cells | [2] |

| IC50 (in 10% human serum) | 1.8 nM | HEK-293 cells | [2] |

Mechanism of Action: EP4 Antagonism and Reversal of Immunosuppression

This compound acts as a competitive antagonist at the EP4 receptor, preventing the binding of its natural ligand, PGE2. This blockade inhibits downstream signaling cascades, most notably the production of cyclic AMP (cAMP).[3] In the context of the tumor microenvironment, PGE2 is a key immunosuppressive molecule. This compound has been shown to reverse these immunosuppressive effects on various immune cell types.[3][4]

Signaling Pathway of this compound Action

Caption: Mechanism of this compound as an EP4 receptor antagonist.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key in vitro experiments used to characterize this compound.

EP4 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the EP4 receptor.

Objective: To quantify the affinity of this compound for the human EP4 receptor.

Principle: This assay measures the ability of a test compound (this compound) to compete with a radiolabeled ligand (e.g., [3H]-PGE2) for binding to the EP4 receptor in a membrane preparation.

Materials:

-

HEK-293 cells stably expressing the human EP4 receptor

-

Cell lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM EDTA)

-

Radioligand: [3H]-PGE2

-

Non-labeled competitor: Unlabeled PGE2

-

Test compound: this compound

-

Scintillation cocktail

-

Glass fiber filters

-

96-well plates

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Culture HEK-293-EP4 cells to confluency.

-

Harvest cells and centrifuge.

-

Resuspend the cell pellet in ice-cold lysis buffer and homogenize.

-

Centrifuge the homogenate at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Resuspend the membrane pellet in binding buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add binding buffer, a fixed concentration of [3H]-PGE2, and varying concentrations of this compound.

-

For determining non-specific binding, add a high concentration of unlabeled PGE2.

-

Initiate the binding reaction by adding the membrane preparation to each well.

-

Incubate the plate for a defined period (e.g., 2 hours) at room temperature.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold binding buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value from the resulting competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

cAMP Functional Assay

This protocol details a cell-based functional assay to measure the ability of this compound to antagonize PGE2-induced cAMP production.

Objective: To determine the functional potency (IC50) of this compound in blocking EP4 receptor signaling.

Principle: Activation of the Gs-coupled EP4 receptor by PGE2 leads to an increase in intracellular cAMP. This assay measures the inhibition of this cAMP production in the presence of this compound.

Materials:

-

HEK-293 cells expressing the human EP4 receptor

-

Cell culture medium

-

PGE2

-

This compound

-

cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)

-

96-well or 384-well plates

Procedure:

-

Cell Plating:

-

Plate HEK-293-EP4 cells in a 96-well or 384-well plate and culture overnight.

-

-

Compound Treatment:

-

Pre-treat the cells with varying concentrations of this compound for a specified time (e.g., 30 minutes).

-

-

Stimulation:

-

Stimulate the cells with a fixed concentration of PGE2 (typically the EC80 concentration) for a defined period (e.g., 30 minutes).

-

-

cAMP Measurement:

-

Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.

-

-

Data Analysis:

-

Plot the cAMP levels against the logarithm of the this compound concentration.

-

Determine the IC50 value from the resulting dose-response curve.

-

Reversal of PGE2-Mediated Immunosuppression Assays

These protocols describe how this compound can restore the function of immune cells that have been suppressed by PGE2.

Objective: To assess the ability of this compound to reverse PGE2-mediated suppression of TNF-α production in a human monocytic cell line.

Principle: Lipopolysaccharide (LPS) stimulates TNF-α production in THP-1 cells. This production is inhibited by PGE2. This assay measures the restoration of TNF-α secretion by this compound.[3]

Materials:

-

THP-1 human monocytic cell line

-

RPMI-1640 medium supplemented with FBS and antibiotics

-

LPS

-

PGE2

-

This compound

-

Human TNF-α ELISA kit

-

96-well cell culture plates

Procedure:

-

Cell Culture:

-

Culture THP-1 cells in suspension.

-

-

Assay Setup:

-

Plate the THP-1 cells in a 96-well plate.

-

Pre-treat the cells with varying concentrations of this compound for 1 hour.

-

Add PGE2 to the wells to suppress the cells.

-

Stimulate the cells with LPS.

-

-

Incubation:

-

Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.

-

-

Supernatant Collection and Analysis:

-

Centrifuge the plate to pellet the cells.

-

Collect the supernatant and measure the concentration of TNF-α using a human TNF-α ELISA kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Plot the TNF-α concentration against the logarithm of the this compound concentration to determine the extent of reversal of suppression.

-

Objective: To evaluate the capacity of this compound to restore IFN-γ secretion from human NK cells suppressed by PGE2.

Principle: Interleukin-2 (IL-2) stimulates IFN-γ production in NK cells, a process that is inhibited by PGE2. This assay measures the ability of this compound to reverse this inhibition.[3]

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or isolated human NK cells

-

Cell culture medium (e.g., RPMI-1640 with FBS)

-

Recombinant human IL-2

-

PGE2

-

This compound

-

Human IFN-γ ELISA kit

-

96-well cell culture plates

Procedure:

-

Cell Isolation (if applicable):

-

Isolate NK cells from human PBMCs using a negative selection kit.

-

-

Assay Setup:

-

Plate the NK cells in a 96-well plate.

-

Pre-treat the cells with varying concentrations of this compound for 1 hour.

-

Add PGE2 to the wells.

-

Stimulate the cells with IL-2.

-

-

Incubation:

-

Incubate the plate for 18 hours at 37°C in a CO2 incubator.[1]

-

-

Supernatant Collection and Analysis:

-

Centrifuge the plate and collect the supernatant.

-

Measure the IFN-γ concentration using a human IFN-γ ELISA kit.

-

-

Data Analysis:

-

Plot the IFN-γ concentration against the logarithm of the this compound concentration.

-

Experimental Workflow for Immunosuppression Reversal Assay

Caption: Workflow for assessing the reversal of PGE2-mediated immunosuppression.

Conclusion

The in vitro characterization of this compound demonstrates its high affinity and potent functional antagonism of the EP4 receptor. The detailed experimental protocols provided in this guide serve as a foundation for the continued investigation of this compound and other EP4 antagonists. The ability of this compound to reverse PGE2-mediated immunosuppression in key immune cell populations highlights its therapeutic potential in immuno-oncology and inflammatory disorders. Further research utilizing these and other in vitro assays will be crucial in fully elucidating the therapeutic applications of targeting the EP4 pathway.

References

In-Depth Technical Guide: Pharmacokinetics and Pharmacodynamics of MF-766

This technical guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of MF-766, a highly potent and selective antagonist of the E-prostanoid 4 (EP4) receptor. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical profile of this compound for its potential applications in inflammation and immuno-oncology.

Executive Summary

This compound is a second-generation, orally active small molecule inhibitor of the EP4 receptor. It demonstrates high binding affinity and functional antagonism in the nanomolar range. Preclinical studies in various animal models have highlighted its potential as a therapeutic agent for inflammatory diseases and as an adjunct in cancer immunotherapy. This guide summarizes the key quantitative data, details the experimental methodologies used in its evaluation, and visualizes the core signaling pathways and experimental workflows.

Pharmacodynamics

The primary mechanism of action of this compound is the competitive antagonism of the EP4 receptor, a G-protein coupled receptor for prostaglandin (B15479496) E2 (PGE2). By blocking the binding of PGE2 to EP4, this compound effectively inhibits the downstream signaling cascade that leads to immunosuppressive and pro-inflammatory effects in various cell types.

In Vitro Potency and Selectivity

This compound exhibits high affinity for the human EP4 receptor with a Ki of 0.23 nM.[1] In functional assays, it acts as a full antagonist, inhibiting PGE2-induced cyclic AMP (cAMP) accumulation with an IC50 of 1.4 nM in HEK293 cells.[1] The presence of 10% human serum slightly shifts the IC50 to 1.8 nM.[1]

| Parameter | Value | Species | Assay System |

| Ki | 0.23 nM | Human | EP4 Receptor Binding Assay |

| IC50 | 1.4 nM | Human | PGE2-induced cAMP accumulation in HEK293 cells |

| IC50 (in 10% HS) | 1.8 nM | Human | PGE2-induced cAMP accumulation in HEK293 cells |

In Vivo Efficacy

In a rat model of adjuvant-induced arthritis (AIA), a model of chronic inflammation, this compound demonstrated potent anti-inflammatory effects. It showed comparable maximal efficacy to cyclooxygenase-2 (COX-2) inhibitors in reducing paw swelling.

| Animal Model | Efficacy Endpoint | Result |

| Rat Adjuvant-Induced Arthritis | Inhibition of paw swelling | Comparable maximal efficacy to COX-2 inhibitors |

This compound has been shown to enhance anti-tumor immunity, particularly when used in combination with immune checkpoint inhibitors like anti-PD-1 antibodies. In syngeneic mouse tumor models, the combination of this compound and an anti-PD-1 antibody resulted in significant tumor growth inhibition (TGI).[1]

| Tumor Model | Treatment | Tumor Growth Inhibition (%) |

| CT26 | This compound (30 mg/kg, p.o.) + anti-PD-1 | 89% |

| EMT6 | This compound (30 mg/kg, p.o.) + anti-PD-1 | 66% |

| 4T1 | This compound (30 mg/kg, p.o.) + anti-PD-1 | 40% |

Pharmacokinetics

This compound has been evaluated in several preclinical species and has demonstrated favorable pharmacokinetic properties, including good oral bioavailability.

| Species | Dose | Route | Bioavailability (%) | Clearance (mL/min/kg) | Half-life (h) |

| Rat | Not Specified | Oral | 74 | 6.3 | 2.6 |

| Dog | Not Specified | Oral | 86 | 3.7 | 4.6 |

| Mouse | 30 mg/kg | Oral | - | - | - |

| Mouse | 100 mg/kg | Oral | - | - | - |

Signaling Pathways and Experimental Workflows

PGE2/EP4 Signaling Pathway

This compound acts by blocking the PGE2/EP4 signaling pathway. Upon binding of PGE2, the EP4 receptor, a Gs-coupled receptor, activates adenylyl cyclase, leading to an increase in intracellular cAMP. This activates Protein Kinase A (PKA), which in turn phosphorylates the cAMP response element-binding protein (CREB), a transcription factor that regulates the expression of genes involved in inflammation and immune suppression.

Experimental Workflow for In Vivo Anti-Tumor Efficacy Study

The following diagram illustrates a typical workflow for evaluating the in vivo anti-tumor efficacy of this compound in combination with an anti-PD-1 antibody in a syngeneic mouse model.

Experimental Protocols

In Vitro Assays

This assay determines the binding affinity (Ki) of a test compound for the EP4 receptor.

-

Receptor Source: Membranes from HEK-293 cells recombinantly expressing the human EP4 receptor.

-

Radioligand: [3H]-PGE2.

-

Assay Buffer: 50 mM MES, pH 6.0.

-

Procedure:

-

Incubate receptor membranes with various concentrations of the test compound and a fixed concentration of [3H]-PGE2.

-

Incubate at room temperature for a specified time to reach equilibrium.

-

Separate bound from free radioligand by rapid filtration through a glass fiber filter.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Quantify the amount of bound radioactivity on the filters using liquid scintillation counting.

-

-

Data Analysis: The Ki value is calculated from the IC50 value (concentration of test compound that inhibits 50% of specific [3H]-PGE2 binding) using the Cheng-Prusoff equation.

This assay measures the ability of a compound to antagonize PGE2-induced cAMP production.

-

Cell Line: HEK-293 cells expressing the human EP4 receptor.

-

Stimulant: Prostaglandin E2 (PGE2).

-

Detection Method: Homogeneous Time-Resolved Fluorescence (HTRF) or Scintillation Proximity Assay (SPA).

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere.

-

Pre-incubate the cells with various concentrations of the antagonist (this compound).

-

Stimulate the cells with a fixed concentration of PGE2 (typically at its EC80).

-

Lyse the cells and measure the intracellular cAMP levels using a commercially available HTRF or SPA kit.

-

-

Data Analysis: The IC50 value is determined by plotting the percentage of inhibition of the PGE2 response against the antagonist concentration.

In Vivo Models

This is a widely used model for studying chronic inflammation and testing anti-inflammatory drugs.

-

Animals: Lewis or Sprague-Dawley rats.

-

Induction: A single intradermal injection of Mycobacterium tuberculosis in incomplete Freund's adjuvant into the base of the tail or a hind paw.

-

Treatment: Test compounds are typically administered orally, daily, starting from the day of adjuvant injection (prophylactic protocol) or after the onset of arthritis (therapeutic protocol).

-

Endpoints:

-

Paw Swelling: Measured using a plethysmometer or calipers at regular intervals.

-

Arthritis Score: Visual scoring of inflammation in each paw based on a graded scale (e.g., 0-4).

-

Histopathology: Examination of joint tissues for inflammation, cartilage degradation, and bone erosion.

-

These models are used to evaluate the efficacy of immuno-oncology agents in an immunocompetent host.

-

Cell Lines: CT26 (colon carcinoma), EMT6 (mammary carcinoma), 4T1 (mammary carcinoma).

-

Animals: BALB/c mice (syngeneic to the tumor cell lines).

-

Procedure:

-

Tumor cells are implanted subcutaneously into the flank of the mice.

-

When tumors reach a palpable size (e.g., 100 mm³), mice are randomized into treatment groups.

-

This compound is administered orally (e.g., 30 mg/kg, daily), and the anti-PD-1 antibody is administered intraperitoneally (e.g., 10 mg/kg, every 4 days).

-

Tumor volume is measured regularly with calipers.

-

-

Endpoints:

-

Tumor Growth Inhibition (TGI): Calculated by comparing the mean tumor volume in treated groups to the vehicle control group.

-

Immune Cell Profiling: Tumors and spleens can be harvested at the end of the study for analysis of immune cell populations by flow cytometry.

-

Pharmacokinetic Studies

-

Animals: Sprague-Dawley rats and Beagle dogs.

-

Dosing: Intravenous and oral administration of this compound.

-

Sample Collection: Serial blood samples are collected at various time points post-dosing. Plasma is separated by centrifugation.

-

Analytical Method: Plasma concentrations of this compound are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Data Analysis: Pharmacokinetic parameters such as clearance, volume of distribution, half-life, and oral bioavailability are calculated using non-compartmental analysis of the plasma concentration-time data.

References

Technical Whitepaper: Preliminary Studies on MF-766 in Inflammation Models

For: Researchers, Scientists, and Drug Development Professionals Subject: An In-depth Analysis of the Preclinical Efficacy and Mechanism of Action of MF-766, a Prostanoid EP4 Receptor Antagonist.

Abstract

Prostaglandin (B15479496) E2 (PGE2) is a key lipid mediator derived from the cyclooxygenase (COX) pathway that plays a pivotal role in inflammation and immunomodulation.[1][2] Its effects are transduced through four G-protein-coupled E-type prostanoid (EP) receptors, EP1-4. The EP4 receptor, in particular, is strongly associated with mediating pro-inflammatory and immunosuppressive signals, making it a prime target for therapeutic intervention.[2][3][4] This technical guide provides a comprehensive overview of the preliminary studies on this compound, a potent, selective, and orally active EP4 receptor antagonist.[5][6][7] We summarize its in vitro potency, in vivo efficacy in preclinical inflammation models, and its mechanism of action in modulating immune cell responses. This document is intended to serve as a core resource, presenting quantitative data in structured tables, detailing key experimental protocols, and visualizing complex pathways and workflows.

Mechanism of Action: Targeting the PGE2-EP4 Signaling Axis

This compound exerts its anti-inflammatory effects by selectively blocking the EP4 receptor, thereby inhibiting the downstream signaling cascade initiated by PGE2. In inflammatory conditions, upregulated COX-2 activity leads to elevated production of PGE2, which then acts on various immune cells.[2][3] PGE2 binding to the Gs-coupled EP4 receptor activates adenylyl cyclase, leading to increased intracellular cyclic AMP (cAMP). This cascade can suppress the function of key effector immune cells, including T cells, natural killer (NK) cells, and dendritic cells (DCs), and promote the differentiation of suppressive cell types like myeloid-derived suppressor cells (MDSCs).[3][8] By antagonizing the EP4 receptor, this compound effectively reverses this immunosuppressive and pro-inflammatory signaling.

Quantitative Data Summary

In Vitro Potency and Selectivity

This compound demonstrates high-affinity binding to the EP4 receptor and potent functional antagonism. Its selectivity is a key attribute, minimizing off-target effects on other prostanoid receptors.[9]

| Parameter | Value | Species/System | Notes |

| Binding Affinity (Ki) | 0.23 nM | Human | Highly potent binding to the EP4 receptor.[5][7][9] |

| Functional Potency (IC50) | 1.4 nM | Whole Cell Assay | Demonstrates full antagonist behavior.[5][7][9] |

| Functional Potency (IC50) | 1.8 nM | Whole Cell Assay | In the presence of 10% human serum.[5][7][9] |

| Receptor Selectivity | >7000-fold | Human | Over other prostanoid receptors (EP1, EP2, EP3, etc.).[9] |

In Vivo Efficacy in Rat Adjuvant-Induced Arthritis (AIA) Model

In the rat AIA model, a standard for assessing anti-inflammatory compounds, this compound showed unprecedented potency, surpassing that of established COX-2 inhibitors.[3][9]

| Parameter | Value | Model | Notes |

| Efficacy (ED50) | 0.004 mg/kg/day | Rat AIA | Over 200-fold more potent than comparator COX-2 inhibitors.[3][9] |

| Maximal Efficacy | 70% Inhibition | Rat AIA | Inhibition of primary paw swelling.[9] |

| Maximal Efficacy | 100% Inhibition | Rat AIA | Inhibition of secondary (contralateral) paw swelling.[9] |

Pharmacokinetic Profile

This compound exhibits a favorable pharmacokinetic profile across multiple species, characterized by good oral bioavailability and moderate clearance.[3][9]

| Species | Dose (Route) | Cmax | AUC | t1/2 | Oral Bioavailability (F) |

| Mouse | 30 mg/kg (Oral) | 15.03 ± 4.37 µM | 57.55 ± 10.75 µMh | - | - |

| Mouse | 100 mg/kg (Oral) | 24.05 ± 6.01 µM | 255.10 ± 97.3 µMh | - | - |

| Rat | Not Specified | - | - | 2.6 - 4.6 h | 74 - 86% |

| Dog | Not Specified | - | - | 2.6 - 4.6 h | 74 - 86% |

Summary of Key Preclinical Inflammation Studies

In vitro studies have been crucial in elucidating the specific effects of this compound on human immune cells, demonstrating its ability to counteract PGE2-induced immunosuppression.

| Study Type | Cell/System | Key Finding | Reference |

| Cytokine Production | Human Natural Killer (NK) Cells | This compound reverses PGE2-suppressed IFN-γ production. | [3][5] |

| Cytokine Production | Human THP-1 Monocytes & Whole Blood | This compound fully restores TNF-α production inhibited by PGE2. | [3][8] |

| T-Cell Function | Human CD8+ T-Cells | Reverses PGE2-mediated inhibition of IFN-γ. | [3][8] |

| Myeloid Cell Function | Human Myeloid-Derived Suppressor Cells (MDSCs) | Reduces the suppressive capacity of PGE2-induced MDSCs. | [3][8] |

| Antigen Presentation | Human Dendritic Cells (DCs) | Reverts PGE2-mediated suppression of DC function. | [3] |

Detailed Experimental Protocols

Rat Adjuvant-Induced Arthritis (AIA) Model

This model mimics the chronic inflammation and joint pathology characteristic of rheumatoid arthritis.

Objective: To evaluate the oral efficacy of this compound in reducing chronic joint inflammation.

Methodology:

-

Animals: Male Lewis or Sprague-Dawley rats are used.

-

Induction: On Day 0, arthritis is induced by a single intradermal injection of Mycobacterium tuberculosis in Freund's Incomplete Adjuvant into the plantar surface of the left hind paw.

-

Treatment: this compound is administered orally once daily, typically starting before or after the onset of disease symptoms to assess prophylactic or therapeutic effects, respectively. A vehicle control and a positive control (e.g., a COX-2 inhibitor like celecoxib) are run in parallel.[3][9]

-

Assessment:

-

The volume of both the injected (primary) and contralateral (secondary) hind paws is measured at regular intervals using a plethysmometer.

-

The change in paw volume is calculated as the primary endpoint.

-

-

Data Analysis: The percent inhibition of paw edema is calculated relative to the vehicle-treated group. An ED50 value, the dose required to achieve 50% of the maximal inhibition, is determined.[9]

In Vitro TNF-α Release Assay in Human Monocytes

This assay assesses the ability of this compound to restore pro-inflammatory cytokine production in the presence of the immunosuppressive mediator PGE2.[3]

Objective: To quantify the reversal of PGE2-mediated suppression of TNF-α by this compound in a human monocytic cell line.

Methodology:

-

Cell Culture: Human THP-1 monocytic cells are cultured in appropriate media and seeded into 96-well plates.

-

Pre-treatment: Cells are pre-treated with varying concentrations of this compound or vehicle control for 1 hour.

-

Stimulation: Cells are then stimulated with Lipopolysaccharide (LPS) to induce TNF-α production. Concurrently, PGE2 is added to relevant wells to suppress this production.

-

Control Group: Vehicle only

-

LPS Group: LPS only

-

Suppressed Group: LPS + PGE2

-

Test Group: this compound + LPS + PGE2

-

-

Incubation: The plates are incubated for a defined period (e.g., 18-24 hours).

-

Measurement: Supernatants are collected, and the concentration of TNF-α is quantified using a standard Enzyme-Linked Immunosorbent Assay (ELISA).

-

Data Analysis: The amount of TNF-α in the test group is compared to the suppressed and LPS-only groups to determine the percentage reversal of suppression.

References

- 1. Combination of EP4 antagonist this compound and anti-PD-1 promotes anti-tumor efficacy by modulating both lymphocytes and myeloid cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. iris.hunimed.eu [iris.hunimed.eu]

- 3. Combination of EP4 antagonist this compound and anti-PD-1 promotes anti-tumor efficacy by modulating both lymphocytes and myeloid cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A novel antagonist of the prostaglandin E2 EP4 receptor inhibits Th1 differentiation and Th17 expansion and is orally active in arthritis models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Discovery of 4-[1-[([1-[4-(trifluoromethyl)benzyl]-1H-indol-7-yl]carbonyl)amino]cyclopropyl]benzoic acid (this compound), a highly potent and selective EP4 antagonist for treating inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound - Immunomart [immunomart.com]

- 8. tandfonline.com [tandfonline.com]

- 9. | BioWorld [bioworld.com]

MF-766: A Novel EP4 Antagonist for the Treatment of Arthritis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

MF-766 is a highly potent and selective antagonist of the E-type prostanoid receptor 4 (EP4), which has demonstrated significant therapeutic potential in preclinical models of arthritis. This document provides a comprehensive technical overview of this compound, including its mechanism of action, key in vitro and in vivo data, and detailed experimental methodologies. The information presented herein is intended to support further research and development of this compound as a novel therapeutic agent for inflammatory joint diseases.

Introduction

Rheumatoid arthritis and other inflammatory arthritides are chronic autoimmune diseases characterized by synovial inflammation, cartilage degradation, and bone erosion, leading to progressive joint destruction and disability. Prostaglandin (B15479496) E2 (PGE2) is a key inflammatory mediator implicated in the pathogenesis of arthritis. Of the four PGE2 receptors (EP1-4), the EP4 receptor has been identified as a critical transducer of PGE2-mediated pro-inflammatory and catabolic effects in the joint. This compound, a second-generation N-benzyl indole (B1671886) derivative, has emerged as a promising therapeutic candidate due to its high affinity and selectivity for the EP4 receptor, offering a targeted approach to mitigating the detrimental effects of PGE2 in arthritis.[1][2]

Mechanism of Action

This compound is a potent and selective, orally active antagonist of the EP4 receptor.[3] The binding of PGE2 to the G-protein coupled EP4 receptor initiates a signaling cascade that primarily involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This signaling pathway is implicated in various cellular processes that contribute to the pathology of arthritis, including the production of pro-inflammatory cytokines and matrix metalloproteinases, as well as the modulation of immune cell function. By competitively inhibiting the binding of PGE2 to the EP4 receptor, this compound effectively blocks this downstream signaling, thereby attenuating the inflammatory and destructive processes in the joint.

In addition to its direct effects on inflammatory cells, this compound has been shown to modulate the activity of various immune cells. In vitro studies have demonstrated that this compound can restore the production of interferon-gamma (IFN-γ) by natural killer (NK) cells and tumor necrosis factor-alpha (TNF-α) by monocytes, which are suppressed by PGE2.[4][5] This suggests that this compound may also exert its therapeutic effects by restoring a more balanced immune response within the arthritic joint.

Signaling Pathway of EP4 Receptor and Inhibition by this compound

Caption: PGE2-EP4 signaling and its inhibition by this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.

Table 1: In Vitro Potency and Selectivity

| Parameter | Value | Species | Assay System | Reference |

| Ki (EP4) | 0.23 nM | Human | Radioligand Binding | [1][3] |

| IC50 (EP4) | 1.4 nM | Human | Functional Assay (cAMP) | [1][3] |

| IC50 (EP4) + 10% HS | 1.8 nM | Human | Functional Assay (cAMP) | [1] |

| Selectivity | >7000-fold vs. other prostanoid receptors | Human | Radioligand Binding | [1] |

Table 2: Pharmacokinetic Properties

| Parameter | Sprague-Dawley Rat | Beagle Dog | Reference |

| Oral Bioavailability (F) | 74% | 86% | [1] |

| Clearance (CL) | 6.3 mL/min/kg | 3.7 mL/min/kg | [1] |

| Elimination Half-life (t1/2) | 2.6 h | 4.6 h | [1] |

Table 3: In Vivo Efficacy in Rat Adjuvant-Induced Arthritis (AIA) Model

| Parameter | This compound | Rofecoxib | MF-tricyclic | Reference |

| ED50 (Paw Swelling) | 0.004 mg/kg/day | >1 mg/kg/day | >1 mg/kg/day | [1] |

| Maximal Efficacy (Primary Paw Swelling Inhibition) | 70% | Comparable to COX-2 inhibitors | Comparable to COX-2 inhibitors | [1] |

| Maximal Efficacy (Secondary Paw Swelling Inhibition) | 100% | Comparable to COX-2 inhibitors | Comparable to COX-2 inhibitors | [1] |

| Potency vs. COX-2 Inhibitors | >200-fold higher | - | - | [1] |

Experimental Protocols

In Vitro EP4 Receptor Binding and Functional Assays

-

Objective: To determine the binding affinity (Ki) and functional antagonist activity (IC50) of this compound for the human EP4 receptor.

-

Cell Line: HEK-293 cells stably expressing the human EP4 receptor.

-

Binding Assay Protocol:

-

Membrane preparations from HEK-293-EP4 cells were incubated with a radiolabeled prostaglandin E2 analog.

-

Increasing concentrations of this compound were added to compete for binding.

-

Non-specific binding was determined in the presence of a saturating concentration of unlabeled PGE2.

-

Bound radioactivity was measured using a scintillation counter.

-

Ki values were calculated using the Cheng-Prusoff equation.

-

-

Functional Assay (cAMP Accumulation) Protocol:

-

HEK-293-EP4 cells were pre-incubated with various concentrations of this compound.

-

Cells were then stimulated with a sub-maximal concentration of PGE2 to induce cAMP production.

-

Intracellular cAMP levels were measured using a commercially available immunoassay kit.

-

IC50 values were determined by non-linear regression analysis of the concentration-response curves.

-

Rat Adjuvant-Induced Arthritis (AIA) Model

-

Objective: To evaluate the in vivo efficacy of this compound in a preclinical model of chronic inflammation and arthritis.

-

Animal Model: Male Lewis rats or other susceptible strains.

-

Induction of Arthritis:

-

A single intradermal injection of 0.1 mL of Freund's Complete Adjuvant (FCA) containing heat-killed Mycobacterium tuberculosis (typically 10 mg/mL) was administered at the base of the tail.

-

-

Drug Administration:

-

While the specific protocol for the published this compound study is not detailed, a typical prophylactic dosing regimen would involve oral administration of this compound (e.g., via gavage) once daily, starting from the day of adjuvant injection (Day 0) and continuing for a predefined period (e.g., 21 days). The vehicle used for administration would typically be an aqueous solution such as 0.5% methylcellulose.

-

-

Assessment of Arthritis:

-

Paw Swelling: The volume of both hind paws was measured at regular intervals using a plethysmometer. The percentage inhibition of paw swelling was calculated relative to the vehicle-treated control group.

-

Clinical Score: The severity of arthritis in each paw was graded on a scale of 0-4 based on erythema, swelling, and joint deformity. A total arthritis score was calculated for each animal.

-

Histopathology: At the end of the study, ankle joints were collected, fixed, decalcified, and embedded in paraffin. Sections were stained with hematoxylin (B73222) and eosin (B541160) (H&E) and Safranin O to assess inflammation, pannus formation, cartilage damage, and bone erosion.

-

Biomarker Analysis: Blood samples could be collected to measure systemic inflammatory markers such as C-reactive protein (CRP) or pro-inflammatory cytokines (e.g., TNF-α, IL-6).

-

Experimental Workflow for the Rat AIA Model

Caption: General experimental workflow for the rat AIA model.

Discussion and Future Directions

The preclinical data for this compound strongly support its development as a potential therapeutic agent for arthritis. Its high potency and selectivity for the EP4 receptor, coupled with favorable pharmacokinetic properties and robust in vivo efficacy in a relevant animal model, highlight its promise as a targeted anti-inflammatory drug.[1] The mechanism of action, which involves the blockade of PGE2-mediated inflammation and immune modulation, suggests that this compound could offer a novel therapeutic approach with a potentially improved safety profile compared to non-steroidal anti-inflammatory drugs (NSAIDs) and COX-2 inhibitors.

Future research should focus on further elucidating the downstream effects of EP4 antagonism in the context of arthritis, including its impact on specific immune cell subsets, cartilage and bone metabolism, and pain pathways. Long-term efficacy and safety studies in additional preclinical models are warranted to support the transition of this compound into clinical development. Furthermore, the identification of biomarkers that could predict patient response to EP4-targeted therapy would be invaluable for future clinical trial design.

Conclusion

This compound is a compelling drug candidate for the treatment of arthritis, with a well-defined mechanism of action and strong preclinical proof-of-concept. The data presented in this technical guide provide a solid foundation for its continued investigation and development as a novel, targeted therapy for patients suffering from inflammatory joint diseases.

References

Methodological & Application

Application Notes and Protocols for MF-766 in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

MF-766 is a potent and highly selective, orally bioavailable antagonist of the prostaglandin (B15479496) E2 (PGE2) receptor EP4.[1][2] The EP4 receptor plays a crucial role in mediating PGE2-induced immunosuppression within the tumor microenvironment and is also implicated in inflammatory processes.[3][4] By blocking the EP4 receptor, this compound can enhance anti-tumor immunity and potentially alleviate inflammation, making it a valuable tool for preclinical research in oncology and inflammatory diseases.[2][3] These application notes provide detailed protocols and dosage recommendations for the use of this compound in mouse models based on available preclinical data.

Mechanism of Action

This compound functions by competitively binding to the EP4 receptor with high affinity (Ki of 0.23 nM), thereby preventing its activation by PGE2.[1][2] In the context of cancer, PGE2 in the tumor microenvironment signals through the EP4 receptor on various immune cells, leading to immunosuppressive effects. This compound reverses these effects by:

-

Promoting the infiltration and activation of CD8+ T cells and Natural Killer (NK) cells. [3]

-

Inducing the reprogramming of macrophages to a pro-inflammatory M1-like phenotype. [3]

-

Reducing the population of granulocytic myeloid-derived suppressor cells (MDSCs). [3]

-

Restoring the production of pro-inflammatory cytokines such as IFN-γ and TNF-α. [3]

This modulation of the tumor microenvironment from an immunosuppressive to an immune-active state enhances the efficacy of immunotherapies like anti-PD-1 antibodies.[3]

Signaling Pathway of this compound in the Tumor Microenvironment

Caption: Mechanism of Action of this compound.

Recommended Dosage and Administration in Mouse Tumor Models

The following tables summarize the recommended dosages and administration protocols for this compound in various mouse tumor models.

Table 1: this compound Monotherapy Dosage in Syngeneic Mouse Tumor Models

| Tumor Model | Mouse Strain | Dosage (mg/kg) | Administration Route | Dosing Schedule | Reported Efficacy |

| CT26 (Colon Carcinoma) | BALB/c | 30 | Oral Gavage | Once daily for 21 days | 49% tumor growth inhibition.[1] |

| EMT6 (Mammary Carcinoma) | BALB/c | 30 | Oral Gavage | Once daily for 21 days | No significant difference.[1] |

| 4T1 (Mammary Carcinoma) | BALB/c | 30 | Oral Gavage | Once daily for 21 days | No significant difference.[1] |

Table 2: this compound in Combination with Anti-PD-1 Antibody in Syngeneic Mouse Tumor Models

| Tumor Model | Mouse Strain | This compound Dosage (mg/kg) | Anti-PD-1 Dosage (mg/kg) | Administration Route (this compound / Anti-PD-1) | Dosing Schedule | Reported Efficacy (% TGI) |

| CT26 (Colon Carcinoma) | BALB/c | 30 | 10 | Oral Gavage / Intraperitoneal | This compound: Once daily for 21 days; Anti-PD-1: Every 4 days for 4 doses | 89%[1] |

| EMT6 (Mammary Carcinoma) | BALB/c | 30 | 10 | Oral Gavage / Intraperitoneal | This compound: Once daily for 21 days; Anti-PD-1: Every 4 days for 4 doses | 66%[1] |

| 4T1 (Mammary Carcinoma) | BALB/c | 30 | 10 | Oral Gavage / Intraperitoneal | This compound: Once daily for 21 days; Anti-PD-1: Every 4 days for 4 doses | 40%[1] |

Pharmacokinetics in Mice

This compound exhibits favorable pharmacokinetic properties in mice, supporting its use in in vivo experimental models.

Table 3: Pharmacokinetic Parameters of this compound in Mice Following a Single Oral Dose

| Dose (mg/kg) | Cmax (µM) | Tmax (h) | AUC (0-24h) (µM*h) | Clearance |

| 30 | 15.03 ± 4.37 | 0.5 | 57.55 ± 10.75 | Cleared after 24 hours.[4] |

| 100 | 24.05 ± 6.01 | 0.5 | 255.10 ± 97.3 | Cleared after 24 hours.[4] |

Experimental Protocols

Preparation of this compound for In Vivo Administration

Materials:

-

This compound powder

-

Tween 80

-

Sterile water for injection or sterile phosphate-buffered saline (PBS)

Procedure:

-

For in vivo experiments, this compound can be formulated in 10% Tween 80.[1]

-

To prepare the formulation, first, create a 10% Tween 80 solution in sterile water or PBS.

-

Calculate the required amount of this compound based on the desired final concentration and the total volume needed for the study cohort.

-

Weigh the this compound powder accurately.

-

Suspend the this compound powder in the 10% Tween 80 solution.

-

Vortex or sonicate the suspension until it is homogeneous. It is recommended to prepare the formulation fresh daily.

Oral Gavage Administration Protocol

Procedure:

-

Gently restrain the mouse.

-

Measure the body weight of the mouse to calculate the precise volume of the this compound suspension to be administered.

-

Use a proper-sized, ball-tipped oral gavage needle.

-

Insert the gavage needle gently into the esophagus.

-

Slowly administer the calculated volume of the this compound suspension.

-

Monitor the mouse for any signs of distress after administration.

Experimental Workflow for Efficacy Studies in Syngeneic Tumor Models

Caption: In Vivo Efficacy Study Workflow.

Application in Inflammation Models

While specific studies detailing the dosage of this compound in mouse inflammation models are not as prevalent as in oncology, its potent anti-inflammatory effects have been demonstrated in a rat adjuvant-induced arthritis (AIA) model.[2] In this model, this compound showed an ED50 of 0.004 mg/kg/day, highlighting its high potency.[2]

For researchers wishing to investigate this compound in mouse models of inflammation (e.g., collagen-induced arthritis, lipopolysaccharide-induced inflammation), a dose-response study is recommended. Based on the data from other EP4 antagonists in mouse arthritis models, a starting dose range of 1 to 30 mg/kg administered orally once or twice daily could be considered.

Safety and Toxicology

Specific toxicology studies for this compound in mice are not detailed in the provided search results. As with any experimental compound, it is crucial to monitor animals for signs of toxicity, including:

-

Changes in body weight

-

Alterations in food and water consumption

-

Behavioral changes

-

Signs of distress

Conclusion

This compound is a valuable research tool for investigating the role of the PGE2-EP4 signaling axis in cancer and inflammation. The provided protocols and dosage information for mouse tumor models offer a solid foundation for in vivo studies. For inflammatory models, a careful dose-escalation design is advised, leveraging the information available for analogous compounds. As with all animal research, studies should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.

References

- 1. EP4 Antagonism by E7046 diminishes Myeloid immunosuppression and synergizes with Treg-reducing IL-2-Diphtheria toxin fusion protein in restoring anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. | BioWorld [bioworld.com]

- 3. A novel antagonist of the prostaglandin E2 EP4 receptor inhibits Th1 differentiation and Th17 expansion and is orally active in arthritis models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Combination of EP4 antagonist this compound and anti-PD-1 promotes anti-tumor efficacy by modulating both lymphocytes and myeloid cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for MF-766, a Potent and Selective EP4 Antagonist

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility, preparation, and experimental use of MF-766, a highly potent, selective, and orally active EP4 antagonist. The provided protocols and data are intended to guide researchers in designing and executing experiments for investigating the role of the EP4 receptor in cancer and inflammatory diseases.

Introduction

This compound is a small molecule inhibitor that specifically targets the E-type prostanoid receptor 4 (EP4), a G-protein coupled receptor for prostaglandin (B15479496) E2 (PGE2).[1][2][3] The PGE2-EP4 signaling pathway is implicated in various pathological processes, including tumor growth, metastasis, and immunosuppression.[4][5][6] this compound acts as a full antagonist, blocking the downstream signaling cascade initiated by PGE2 binding to the EP4 receptor.[1][3] This inhibition can reverse PGE2-mediated immunosuppression within the tumor microenvironment, thereby enhancing anti-tumor immune responses.[4][5]

Physicochemical and Pharmacokinetic Properties

| Property | Value | Reference |

| Molecular Formula | C27H21F3N2O3 | [1] |

| Molecular Weight | 478.46 g/mol | [1] |

| CAS Number | 1050656-06-8 | [1] |

| Appearance | White to off-white solid | [1] |

| Ki | 0.23 nM | [1][3] |

| IC50 | 1.4 nM (1.8 nM in 10% HS) | [1][3] |

Solubility Data

Proper dissolution of this compound is critical for reliable experimental outcomes. The following table summarizes its solubility in common solvents.

| Solvent | Concentration | Notes | Reference |

| DMSO | ≥ 50 mg/mL (104.50 mM) | Ultrasonic assistance may be needed. Use newly opened DMSO as it is hygroscopic. | [1][2] |

| 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL (5.23 mM) | Prepare by adding DMSO stock to corn oil. | [2] |

| 10% Tween 80 | Formulation for in vivo experiments | Specific concentration not provided. | [4] |

Preparation of this compound for Experiments

In Vitro Stock Solution (10 mM in DMSO)

-

Weigh the required amount of this compound powder.

-

Add the appropriate volume of fresh, high-quality DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 4.78 mg of this compound in 1 mL of DMSO.

-

If necessary, use an ultrasonic bath to ensure complete dissolution.[1]

-

Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[1][2]

In Vivo Formulation (Oral Gavage)

A common formulation for oral administration in mice involves a mixture of DMSO and corn oil.

-

Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).

-

To prepare the final working solution, add 100 µL of the 25.0 mg/mL DMSO stock solution to 900 µL of corn oil.[2]

-

Mix thoroughly to ensure a homogenous suspension. This will result in a 2.5 mg/mL formulation.[2]

-

The dosage for animal studies has been reported at 30 mg/kg, administered once daily via oral gavage.[1][4]

Experimental Protocols

In Vitro Assay: Reversal of PGE2-Mediated Immunosuppression in Human NK Cells

This protocol describes how to assess the ability of this compound to restore the function of Natural Killer (NK) cells that have been suppressed by PGE2.

-